![molecular formula C25H21FN4OS2 B2590668 3-((5-((2-氟苄基)硫代)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮 CAS No. 847402-64-6](/img/structure/B2590668.png)

3-((5-((2-氟苄基)硫代)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)苯并[d]噻唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

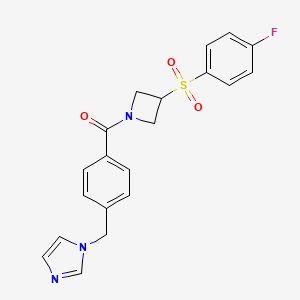

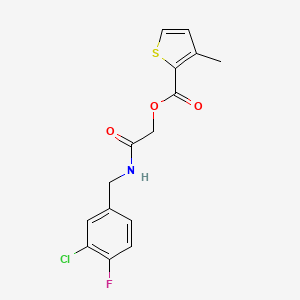

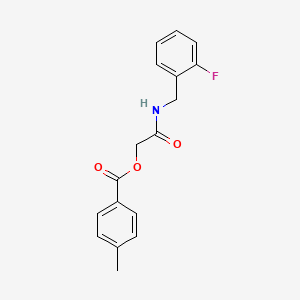

3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H21FN4OS2 and its molecular weight is 476.59. The purity is usually 95%.

BenchChem offers high-quality 3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Structural Analysis

This compound has been involved in the synthesis of new 1,2,4-triazole derivatives. An example includes its accidental creation during the synthesis process of a related compound, where its structure was confirmed by 1H NMR and X-ray diffraction . Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Metal-Organic Frameworks (MOFs)

The structural features of this compound suggest potential utility in the development of MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with high porosity and have applications in gas storage, separation, and catalysis .

Tyrosinase Inhibition

Compounds with a benzothiazole moiety, similar to the one , have shown potent tyrosinase inhibitory activity . This is significant in the field of dermatology and cosmetics, as tyrosinase is an enzyme responsible for melanin production, and its inhibition can lead to treatments for hyperpigmentation disorders .

Antimicrobial Activity

Benzothiazoles, including derivatives of the compound , have been designed and synthesized for their antimicrobial properties. These compounds are evaluated for their effectiveness against various microbial strains, which is crucial in the development of new antibiotics and antifungal agents .

Antioxidant Activity

The benzothiazole core structure is known to exhibit antioxidant properties. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases. Therefore, this compound could be explored for its efficacy in protecting cells from oxidative damage .

Carbon Dioxide Capture

The compound’s potential for forming MOFs with high porosity makes it a candidate for carbon dioxide capture . This application is particularly relevant in the context of climate change, as efficient CO2 capture can help reduce greenhouse gas emissions from industrial sources .

作用机制

Target of Action

Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism by which bacteria communicate and coordinate group behaviors.

Mode of Action

These compounds might interact with the proteins involved in quorum sensing, thereby disrupting the communication between bacterial cells . This could lead to a decrease in behaviors that are harmful to the host, such as biofilm formation and virulence production .

Biochemical Pathways

By inhibiting quorum sensing, these compounds could affect various biochemical pathways in bacteria. This might include pathways involved in nutrient acquisition, defense mechanisms, and other pathogenic behaviors .

Result of Action

The inhibition of quorum sensing could potentially reduce the virulence of bacterial infections, making them easier to treat with conventional antibiotics .

属性

IUPAC Name |

3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4OS2/c26-20-11-5-4-10-19(20)17-32-24-28-27-23(29(24)15-14-18-8-2-1-3-9-18)16-30-21-12-6-7-13-22(21)33-25(30)31/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNIDGHITWEXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)

![N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B2590588.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)

![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)

![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)